molecular formula C12H8F3NO B3291374 6-[4-(Trifluoromethyl)phenyl]pyridin-3-ol CAS No. 872258-62-3

6-[4-(Trifluoromethyl)phenyl]pyridin-3-ol

Cat. No. B3291374
Key on ui cas rn: 872258-62-3
M. Wt: 239.19 g/mol
InChI Key: GJNHPHFWBJTBJK-UHFFFAOYSA-N
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Patent
US08084489B2

Procedure details

The titled compound is made in a manner substantially similar to Preparation 28 starting from the 6-chloro-pyridin-3-ol and 4-trifluoromethylphenyl boronic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[F:9][C:10]([F:21])([F:20])[C:11]1[CH:16]=[CH:15][C:14](B(O)O)=[CH:13][CH:12]=1>>[F:9][C:10]([F:21])([F:20])[C:11]1[CH:16]=[CH:15][C:14]([C:2]2[N:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=2)=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=N1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1=CC=C(C=C1)B(O)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)C1=CC=C(C=N1)O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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